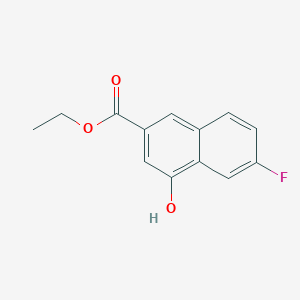
Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Vue d'ensemble
Description
Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a useful research compound. Its molecular formula is C13H11FO3 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Substitution : The presence of a fluorine atom at the 6-position enhances lipophilicity and potentially alters biological activity.
- Hydroxyl Group : The hydroxyl group at the 4-position may contribute to hydrogen bonding interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of naphthalene derivatives, including this compound, as inhibitors of various cancer-related pathways. For instance:
- VEGFR-2 Inhibition : A related compound demonstrated significant inhibition of VEGFR-2, a key target in cancer therapy. The IC50 values for potent naphthalene derivatives ranged from 0.9 nM to 3.8 nM in cellular assays, suggesting that modifications similar to those in this compound could yield effective anticancer agents .
| Compound | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Naphthamide 4a | 1.6 | VEGFR-2 | |
| Naphthamide 5 | 40.8 | VEGFR-2 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various derivatives. Research indicates that modifications to naphthalene compounds can enhance their efficacy against resistant bacterial strains.
- Antibiotic Resistance : Compounds with structural similarities showed promising results against multidrug-resistant bacteria, indicating that this compound may possess similar properties .
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Mollugin Derivative | 2–64 | E. coli, MRSA | |
| This compound | TBD | TBD | TBD |
Case Studies
- In Vitro Studies : A series of experiments evaluated the antiproliferative effects of naphthalene derivatives on human colon cancer cells. This compound showed potential in reducing cell viability, warranting further investigation into its mechanism of action .
- Metabolic Stability : Research on related compounds indicated that modifications enhancing metabolic stability could improve therapeutic efficacy while reducing toxicity. Ethyl substitutions were noted to influence both metabolic stability and bioactivity positively .
Propriétés
IUPAC Name |
ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKTCMSIQDCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743636 | |
| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093073-40-5 | |
| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















